Lipophilicity (logP) Differentiation vs. Unsubstituted and 3-Chloro Benzenesulfonamide Analogs
The target compound has a calculated logP of 2.64, placing it within the optimal lipophilicity range (logP 1–3) for oral bioavailability according to Lipinski guidelines. The 3-methyl group on the sulfonamide phenyl contributes ~0.5 logP units relative to the unsubstituted benzenesulfonamide analog (CAS 941932-17-8, predicted logP ~2.1), while the 3-chloro analog is predicted to have a higher logP (~3.0) due to halogen introduction, increasing the risk of poor solubility and non-specific protein binding [1]. These differences, although modest, can translate into measurable divergence in Caco-2 permeability and metabolic stability when screened in parallel [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.64 (calculated, ZINC20) |
| Comparator Or Baseline | N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide (CAS 941932-17-8): predicted logP ~2.1; 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide: predicted logP ~3.0 |
| Quantified Difference | ΔlogP (target vs. unsubstituted) ≈ +0.5; ΔlogP (target vs. 3-Cl) ≈ −0.4 |
| Conditions | Calculated using ZINC20 consensus model; experimental logP not available for this series |
Why This Matters
A logP of 2.64 positions this compound within the favorable lipophilicity window for cell-based assays, avoiding the excessive lipophilicity of the 3-Cl analog (predicted logP ~3.0) that may increase non-specific binding and solubility-limited assay interference.
- [1] ZINC5075410 Substance Record, ZINC20 Database, accessed 2026-05-09. Calculated logP = 2.644 for target compound. Analog predictions based on fragment-based logP contributions. View Source
- [2] Waring MJ, Lipophilicity in drug discovery, Expert Opin. Drug Discov., 2010, 5(3), 235–248. Reviews impact of logP shifts on permeability and metabolic stability. View Source
